molecular formula C13H11NO2S B6389374 2-(4-Methylthiophenyl)nicotinic acid CAS No. 1261999-48-7

2-(4-Methylthiophenyl)nicotinic acid

Cat. No.: B6389374
CAS No.: 1261999-48-7
M. Wt: 245.30 g/mol
InChI Key: MURHSPOJTJWFAY-UHFFFAOYSA-N
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Description

2-(4-Methylthiophenyl)nicotinic acid (CAS 1261999-48-7) is an organic compound with the molecular formula C13H11NO2S and a molecular weight of 245.3 g/mol. It is a derivative of nicotinic acid, which is a vitamer of vitamin B3 and a precursor to essential coenzymes like NAD and NADP involved in DNA repair and redox reactions . This specific derivative is characterized by a methylthiophenyl substituent, a functional group known in corrosion science for its ability to adsorb onto metal surfaces. Research into similar methylthiophenyl-containing compounds has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments, suggesting potential industrial applications for this compound in materials science . The mechanism is often attributed to the adsorption of the inhibitor molecule onto the active sites of the metal, forming a protective layer that mitigates acid attack . As a nicotinic acid derivative, it also serves as a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research for the development of new molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURHSPOJTJWFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Protocol

A representative procedure involves:

  • Halogenation : Introduce a bromine or iodine atom at the 2-position of nicotinic acid derivatives.

  • Coupling : React the halogenated pyridine with 4-methylthiophenylboronic acid using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base in a toluene/water mixture.

This method achieves high regioselectivity and functional group tolerance. However, the electron-withdrawing carboxylic acid group on the pyridine ring may necessitate elevated temperatures (80–100°C) and extended reaction times (12–24 hours).

Ullmann-Type Coupling

For substrates sensitive to boronic acids, copper-mediated Ullmann coupling provides an alternative. A mixture of iodopyridine, 4-methylthiophenol, copper(I) iodide, and a diamine ligand in dimethyl sulfoxide (DMSO) facilitates C–S bond formation at 110°C. While less atom-economical than Suzuki coupling, this method avoids pre-forming boronic esters.

Hydrolysis of Cyano Intermediates

The conversion of nitriles to carboxylic acids is a cornerstone of nicotinic acid synthesis. In the context of 2-(4-methylthiophenyl)nicotinic acid, this approach involves:

Direct Hydrolysis

Treating 2-cyano-3-(4-methylthiophenyl)pyridine with concentrated hydrochloric acid (HCl) at reflux yields the target acid. However, harsh conditions may degrade sensitive functional groups, necessitating protective strategies for the thioether moiety.

Two-Step Hydrolysis via Amides

A milder pathway employs partial hydrolysis to the amide intermediate using hydrogen peroxide (H₂O₂) in basic media, followed by acidification to the carboxylic acid. This method, exemplified in the synthesis of 4-trifluoromethylnicotinic acid, minimizes side reactions and improves yields (up to 91% reported).

Catalytic Hydrogenation and Hydrogenolysis

Pd/C-mediated hydrogenation serves dual roles in nicotinic acid synthesis: dehalogenation and nitrile reduction. For example, 2,6-dichloro-3-cyano-4-trifluoromethylpyridine undergoes hydrogenolysis to remove chlorine atoms, followed by hydrolysis to the carboxylic acid. Adapting this protocol for this compound would require:

  • Chlorination : Introduce chloro groups at positions 2 and 6 of the pyridine ring.

  • Hydrogenolysis : Use Pd/C under H₂ (1.8 MPa) at 80°C to cleave C–Cl bonds.

  • Hydrolysis : Convert the residual nitrile to the acid using NaOH in ethanol.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of prominent methods:

MethodYield (%)Temperature (°C)CatalystsAdvantagesLimitations
Cyclization85–9180–120KOH, POCl₃, Pd/CScalable, fewer purification stepsRequires specialized starting materials
Suzuki Coupling70–7880–100Pd(PPh₃)₄High regioselectivitySensitive to oxygen and moisture
Ullmann Coupling65–72110CuI, diaminesTolerates electron-deficient arenesLow atom economy
Nitrile Hydrolysis88–91100–120HCl or NaOHSimple setupHarsh conditions may degrade groups

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Methylthiophenyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating enzyme activity or binding to receptors involved in cellular signaling. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Nicotinic acid derivatives are classified based on substituent positions (2-, 4-, 5-, or 6-position on the pyridine ring) and functional groups. Key comparisons include:

Compound Name Substituent Position Substituent Group Molecular Weight Key Features
2-(4-Methylthiophenyl)nicotinic acid 2-position 4-Methylthiophenyl 213.2 g/mol (calculated) Enhanced lipophilicity; potential for sulfur-mediated interactions
4-Methylnicotinic acid 4-position Methyl 137.1 g/mol Simple alkyl substitution; commercial availability
2-[(4-Chlorophenyl)amino]nicotinic acid 2-position 4-Chlorophenylamino 248.7 g/mol Chlorine atom introduces electronegativity; bioactive (e.g., receptor modulation)
Niflumic acid 2-position 3-Trifluoromethylphenylamino 282.2 g/mol Calcium-activated chloride channel blocker; anti-inflammatory properties
5-(4-Formylphenyl)nicotinic acid 5-position 4-Formylphenyl 227.2 g/mol Aldehyde group enables conjugation or further derivatization

Key Observations:

  • Substituent Position : 2-substituted derivatives (e.g., this compound, niflumic acid) often exhibit enhanced bioactivity due to steric and electronic effects near the carboxylic acid group.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in niflumic acid) increase acidity, while electron-donating groups (e.g., -SCH₃ in 4-methylthiophenyl) enhance π-π stacking or hydrophobic interactions .

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